molecular formula C13H15N3O3 B10798394 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide

Cat. No.: B10798394
M. Wt: 261.28 g/mol
InChI Key: PVJDMAYRZQJDCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-192 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the generation of the boronate ester. The halogenated aminothienopyrimidine scaffold is then completed through various synthetic strategies .

Industrial Production Methods: While specific industrial production methods for OSM-S-192 are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: OSM-S-192 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified for specific applications.

Scientific Research Applications

OSM-S-192 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-192 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, thereby disrupting its ability to survive and reproduce. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may interact with proteins involved in the parasite’s DNA replication and repair processes .

Comparison with Similar Compounds

Comparison: OSM-S-192 is unique in its specific structural modifications, which enhance its biological activity and stability compared to similar compounds. The presence of specific functional groups in OSM-S-192 allows for better interaction with the target enzymes, making it a more potent antimalarial agent .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide

InChI

InChI=1S/C13H15N3O3/c1-9-12(14-11(18)8-17)13(19)16(15(9)2)10-6-4-3-5-7-10/h3-7,17H,8H2,1-2H3,(H,14,18)

InChI Key

PVJDMAYRZQJDCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO

Origin of Product

United States

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